6-Nitro-1-propylquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-1-propylquinolin-4-one is a heterocyclic aromatic compound with the molecular formula C12H12N2O3. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound.
Scientific Research Applications
6-Nitro-1-propylquinolin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its derivatives are used in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mechanism of Action
Target of Action
6-Nitro-1-propylquinolin-4-one is a derivative of quinolones, a class of compounds known for their antibacterial properties . The primary targets of quinolones are bacterial type II topoisomerases, specifically gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them effective targets for antibacterial agents .
Mode of Action
Quinolones act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This disrupts the replication process, leading to bacterial cell death . Specific mutations in these enzymes can lead to resistance, weakening the interactions between quinolones and these enzymes .
Biochemical Pathways
The action of quinolones on gyrase and topoisomerase IV affects the DNA supercoiling process, a crucial step in DNA replication . By inhibiting these enzymes, quinolones prevent the unwinding of the DNA helix, which is necessary for replication . This leads to the cessation of bacterial growth and eventually cell death .
Pharmacokinetics
Quinolones, in general, are known for their excellent tissue penetration and broad-spectrum activity . These properties contribute to their bioavailability and effectiveness as antibacterial agents .
Result of Action
The result of the action of this compound, like other quinolones, is the inhibition of bacterial growth and replication . By targeting essential enzymes involved in DNA replication, it causes DNA damage, leading to cell death . This makes it an effective antibacterial agent .
Action Environment
The action of this compound, as with other quinolones, can be influenced by environmental factors. For instance, the presence of metal ions can affect the activity of quinolones . Additionally, the pH of the environment can influence the ionization state of quinolones, potentially affecting their absorption and distribution . .
Preparation Methods
The synthesis of 6-Nitro-1-propylquinolin-4-one can be achieved through various methods. One common approach involves the nitration of 1-propylquinolin-4-one using nitric acid in the presence of sulfuric acid as a catalyst. This reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the 6-position of the quinoline ring .
Industrial production methods often involve the use of microwave-assisted synthesis, which offers a greener and more efficient approach. This method utilizes microwave irradiation to accelerate the reaction, reducing the reaction time and energy consumption. Additionally, solvent-free conditions and recyclable catalysts, such as clay or ionic liquids, are employed to minimize environmental impact .
Chemical Reactions Analysis
6-Nitro-1-propylquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-4,6-dione derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 6-amino-1-propylquinolin-4-one.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Comparison with Similar Compounds
6-Nitro-1-propylquinolin-4-one can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, which lacks the nitro and propyl groups.
6-Nitroquinoline: Similar to this compound but without the propyl group.
1-Propylquinolin-4-one: Lacks the nitro group but has the propyl group at the 1-position.
The presence of both the nitro and propyl groups in this compound enhances its chemical reactivity and potential biological activities compared to its simpler analogs .
Properties
IUPAC Name |
6-nitro-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-6-13-7-5-12(15)10-8-9(14(16)17)3-4-11(10)13/h3-5,7-8H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMADRVHUQVJTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=O)C2=C1C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.